1-(2-Bromo-4,6-difluorophenyl)-3-(5-chloro-2-methylphenyl)urea
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Overview
Description
N-(2-BROMO-4,6-DIFLUOROPHENYL)-N’-(5-CHLORO-2-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4,6-DIFLUOROPHENYL)-N’-(5-CHLORO-2-METHYLPHENYL)UREA typically involves the reaction of 2-bromo-4,6-difluoroaniline with 5-chloro-2-methylaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4,6-DIFLUOROPHENYL)-N’-(5-CHLORO-2-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding nitro or hydroxyl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4,6-DIFLUOROPHENYL)-N’-(5-CHLORO-2-METHYLPHENYL)UREA would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BROMO-4,6-DIFLUOROPHENYL)-N’-(5-CHLOROPHENYL)UREA
- N-(2-BROMO-4,6-DIFLUOROPHENYL)-N’-(2-METHYLPHENYL)UREA
- N-(4,6-DIFLUOROPHENYL)-N’-(5-CHLORO-2-METHYLPHENYL)UREA
Uniqueness
N-(2-BROMO-4,6-DIFLUOROPHENYL)-N’-(5-CHLORO-2-METHYLPHENYL)UREA is unique due to the presence of multiple halogen atoms and a methyl group, which can influence its chemical reactivity and biological activity. These structural features might confer specific advantages in terms of stability, solubility, and target specificity compared to similar compounds.
Properties
Molecular Formula |
C14H10BrClF2N2O |
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Molecular Weight |
375.59 g/mol |
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-3-(5-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C14H10BrClF2N2O/c1-7-2-3-8(16)4-12(7)19-14(21)20-13-10(15)5-9(17)6-11(13)18/h2-6H,1H3,(H2,19,20,21) |
InChI Key |
XYQHORNUMVLTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2Br)F)F |
Origin of Product |
United States |
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